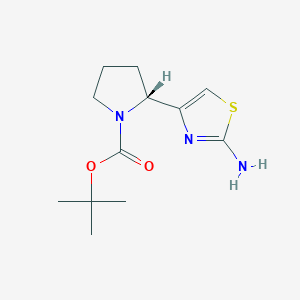![molecular formula C11H12O B6167122 1-[3-(prop-1-en-2-yl)phenyl]ethan-1-one CAS No. 87771-42-4](/img/new.no-structure.jpg)
1-[3-(prop-1-en-2-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(prop-1-en-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C11H12O. It is a ketone derivative characterized by the presence of a phenyl group substituted with a prop-1-en-2-yl group at the third position. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
- The compound’s downstream effects are not well-documented. However, we can speculate based on related indole derivatives:
Biochemical Pathways
Pharmacokinetics (ADME)
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3-(prop-1-en-2-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-(prop-1-en-2-yl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(prop-1-en-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[3-(prop-1-en-2-yl)phenyl]ethan-1-one is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and interaction with biological macromolecules.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
1-[3-(prop-1-en-2-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:
1-Phenyl-2-propyn-1-one: Similar in structure but contains a triple bond instead of a double bond.
3-Phenylprop-2-en-1-ol: Contains a hydroxyl group instead of a ketone group.
1-(1H-Indol-3-yl)ethan-1-one: Contains an indole ring instead of a phenyl ring.
These compounds share some chemical properties but differ in reactivity and applications, highlighting the unique aspects of this compound.
Properties
CAS No. |
87771-42-4 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



